molecular formula C12H7FN2O B2583165 2-(4-Fluorophenyl)oxazolo[4,5-b]pyridine CAS No. 52333-47-8

2-(4-Fluorophenyl)oxazolo[4,5-b]pyridine

Cat. No. B2583165
CAS RN: 52333-47-8
M. Wt: 214.199
InChI Key: RGYDWZUDJZVSSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)oxazolo[4,5-b]pyridine is a heterocyclic compound with a fused oxazole and pyridine ring system. Its chemical structure consists of a pyridine ring fused to an oxazole ring, with a fluorophenyl group attached at the 2-position of the oxazole ring. This compound exhibits interesting photophysical properties and has been studied for various applications .


Synthesis Analysis

The synthesis of 2-(4-Fluorophenyl)oxazolo[4,5-b]pyridine involves several steps. One common synthetic route includes cyclization reactions between appropriate precursors. Researchers have explored both conventional and microwave-assisted methods to achieve efficient synthesis. Detailed synthetic procedures and optimization strategies are documented in the literature .


Molecular Structure Analysis

The molecular structure of 2-(4-Fluorophenyl)oxazolo[4,5-b]pyridine is crucial for understanding its properties. Quantum chemical calculations and spectroscopic techniques (such as NMR and X-ray crystallography) provide insights into bond lengths, angles, and overall geometry. The compound’s aromaticity, steric effects, and electronic distribution play a significant role in its behavior .


Chemical Reactions Analysis

2-(4-Fluorophenyl)oxazolo[4,5-b]pyridine can participate in various chemical reactions. These include substitution reactions, oxidative processes, and cyclizations. Researchers have investigated its reactivity with different nucleophiles and electrophiles. Mechanistic studies elucidate the pathways and intermediates involved in these reactions .


Physical And Chemical Properties Analysis

  • Solubility : 2-(4-Fluorophenyl)oxazolo[4,5-b]pyridine’s solubility varies with the choice of solvent. It shows a considerable batochromic shift in fluorescence when dissolved in different polar solvents .
  • Spectroscopic Properties : UV-Vis absorption and fluorescence spectra provide valuable data on its electronic transitions and energy levels .

Scientific Research Applications

Anti-inflammatory and Analgesic Activity

2-(Substituted phenyl)oxazolo[4,5-b]pyridines, including variants with 4-fluorophenyl groups, have shown potential as nonacidic anti-inflammatory agents. They exhibit good anti-inflammatory and analgesic activity, with some compounds having activity comparable to phenylbutazone or indomethacin. These compounds are noteworthy for not causing irritation in the gastrointestinal tract, which is a common side effect of acidic anti-inflammatory compounds (Clark et al., 1978).

Fluorescence and Charge Transfer Properties

Studies on the fluorescence behavior of oxazolo[4,5-b]pyridine derivatives, including those with fluorophenyl substituents, indicate that these compounds exhibit strong charge transfer character in their fluorescence. This characteristic is influenced by the introduction of electron withdrawing and donating groups. The fluorescence properties of these compounds have been explored in various solvents and under different conditions, making them of interest in photophysical research (Mac et al., 2007).

Antimicrobial Activities

2-(Substituted)oxazolo[4,5-b]pyridine derivatives have demonstrated antimicrobial activities against various bacterial strains, including drug-resistant isolates. Specific variants, such as those with trifluoromethylphenyl and trifluoromethoxyphenyl substituents, have shown better activity against certain bacteria compared to traditional antibiotics like ampicillin. This suggests potential applications in the development of new antimicrobial agents (Celik et al., 2021).

Dyes and Pigments

2-(Aminophenyl)oxazolo[4,5-b]pyridines have been used to create monoazo dyes suitable for polyamide fabrics. Some of these dyes were modified to produce cationic dyes for acrylic fibers. The color properties of these dyes have been assessed, highlighting their potential use in textile dyeing and coloration (Barni et al., 1985).

Organic Semiconductors

2-(Hydroxyphenyl)oxazolo[4,5-b]pyridine derivatives have potential applications as organic semiconductors. Their photophysical properties, influenced by different substituents, make them candidates for use in electronic and optoelectronic devices. The synthesis, characterization, and optical properties of these compounds suggest their suitability for applications in the field of organic electronics (Briseño-Ortega et al., 2018).

Palladium-Catalyzed Arylation

Oxazolo[4,5-b]pyridine has been used in palladium-catalyzed C-2 arylation reactions. This process is efficient at low temperatures and can tolerate various aryl halides. This method has applications in organic synthesis, particularly in the formation of complex molecules for pharmaceutical and material science applications (Zhuravlev, 2006).

properties

IUPAC Name

2-(4-fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2O/c13-9-5-3-8(4-6-9)12-15-11-10(16-12)2-1-7-14-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYDWZUDJZVSSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)oxazolo[4,5-b]pyridine

Citations

For This Compound
2
Citations
M Monier, D Abdel-Latif, A El-Mekabaty… - Synthetic …, 2020 - Taylor & Francis
The present study describes recent advances in the chemistry of heterocycles incorporated oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine skeletons. The main sections included the …
Number of citations: 12 www.tandfonline.com
D Chen, Y Wang, Y Ma, B Xiong, J Ai, Y Chen… - …, 2012 - Wiley Online Library
To identify novel c‐Met inhibitors, sequences and crystal structures of the human kinome were analyzed to find interesting hinge binders that have been underexplored within the …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.